molecular formula C17H10F3NO3 B5504007 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B5504007
M. Wt: 333.26 g/mol
InChI Key: JXUJVKNPEQUAAV-UHFFFAOYSA-N
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Description

2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H10F3NO3 and its molecular weight is 333.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.06127767 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation

  • Studies on derivatives of 2H-chromene-3-carboxamide, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveal insights into their crystal structures and molecular conformations. These structures exhibit anti-rotamer conformations about the C-N bond with variations in the amide O atom's orientation relative to the pyran ring's O atom (Reis et al., 2013).

Biological Evaluation and Antimicrobial Activity

  • Research on similar compounds, such as 2-oxo-2H-chromene-3-carboxamide derivatives, highlights their antimicrobial properties. These derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents (Azab et al., 2017).

Application in Drug Discovery

  • N-phenyl-4-oxo-4H-chromene-3-carboxamides, closely related to 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, have been studied for their pharmacological activities. For instance, they exhibit different inhibition activities against human monoamine oxidase B (h-MAO-B), suggesting potential applications in drug discovery (Gomes et al., 2015).

Synthesis and Application in Organic Chemistry

  • The synthesis of novel organic ligands based on 2-oxo-2H-chromene-3-carboxamide and their metal complexes demonstrates the relevance of these compounds in organic and inorganic chemistry. The study of their crystal structures and electrochemical properties adds to the understanding of their potential applications (Myannik et al., 2018).

Advanced Material Research

  • In the field of materials science, chromene derivatives, including those similar to this compound, have been synthesized and characterized for their potential use in advanced materials. This includes analysis of their spectroscopic, structural, and non-linear optical properties (Arif et al., 2022).

Properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)13-8-10-4-1-2-7-14(10)24-16(13)23/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUJVKNPEQUAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.